molecular formula C20H25NO4 B251500 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

カタログ番号 B251500
分子量: 343.4 g/mol
InChIキー: NFJKZBDELJEFNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in preclinical studies.

作用機序

BDA-410 is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and modulates their activity. BDA-410 has a higher binding affinity for ER-beta than ER-alpha, which may contribute to its therapeutic effects. BDA-410 has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation by modulating the activity of enzymes involved in amyloid-beta production and clearance.
Biochemical and Physiological Effects
BDA-410 has been shown to have various biochemical and physiological effects in preclinical studies. In breast cancer cells, BDA-410 has been shown to induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation and improve cognitive function by modulating the activity of enzymes involved in amyloid-beta production and clearance.

実験室実験の利点と制限

BDA-410 has several advantages as a research tool, including its high binding affinity for ER-beta, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BDA-410 may have off-target effects that could complicate data interpretation.

将来の方向性

There are several future directions for research on BDA-410. One area of interest is the potential therapeutic applications of BDA-410 in breast cancer, osteoporosis, and Alzheimer's disease. Clinical trials will be needed to determine the safety and efficacy of BDA-410 in humans. Another area of interest is the development of new 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide that have improved selectivity and potency for ER-beta. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of BDA-410 on various signaling pathways and cellular processes.

合成法

The synthesis of BDA-410 involves the reaction of 2,4-dimethoxyphenylacetic acid with sec-butylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4-hydroxyphenol in the presence of sodium hydride to yield BDA-410. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

科学的研究の応用

BDA-410 has been studied for its potential therapeutic applications in various diseases, including breast cancer, osteoporosis, and Alzheimer's disease. In preclinical studies, BDA-410 has shown promising results in inhibiting the growth of breast cancer cells and reducing bone loss in an animal model of osteoporosis. BDA-410 has also been shown to improve cognitive function and reduce amyloid-beta plaque formation in a mouse model of Alzheimer's disease.

特性

分子式

C20H25NO4

分子量

343.4 g/mol

IUPAC名

2-(4-butan-2-ylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H25NO4/c1-5-14(2)15-6-8-16(9-7-15)25-13-20(22)21-18-11-10-17(23-3)12-19(18)24-4/h6-12,14H,5,13H2,1-4H3,(H,21,22)

InChIキー

NFJKZBDELJEFNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

正規SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。